molecular formula C12H22N4O2 B8445367 1,3-Diisobutyl-5,6-diaminouracil

1,3-Diisobutyl-5,6-diaminouracil

Katalognummer: B8445367
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: UFKPXYGCMXIYMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diisobutyl-5,6-diaminouracil is a specialty diaminopyrimidine derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the construction of complex nitrogen-containing heterocycles, particularly xanthines and diverse purine scaffolds . These scaffolds are privileged structures in drug discovery due to their presence in essential biomolecules like DNA, RNA, and ATP . The compound's two adjacent amino groups on the uracil ring enable its participation in cyclocondensation reactions. Specifically, it is a crucial intermediate in synthesizing xanthine derivatives, which are investigated as potent and selective adenosine receptor antagonists . Such antagonists have emerging therapeutic potential for neurodegenerative diseases, including Parkinson's and Alzheimer's, and as immunotherapeutic agents in oncology . Furthermore, diaminouracil derivatives are employed in multicomponent reactions (MCRs), a green chemistry technique, to efficiently generate libraries of heterocyclic compounds for biological screening . The diisobutyl substituents on the nitrogen atoms may influence the compound's solubility and steric profile, potentially offering advantages in the design of novel bioactive molecules with optimized properties. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C12H22N4O2

Molekulargewicht

254.33 g/mol

IUPAC-Name

5,6-diamino-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H22N4O2/c1-7(2)5-15-10(14)9(13)11(17)16(12(15)18)6-8(3)4/h7-8H,5-6,13-14H2,1-4H3

InChI-Schlüssel

UFKPXYGCMXIYMT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)CC(C)C)N)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key analogs of 1,3-diisobutyl-5,6-diaminouracil include compounds with alkyl, aromatic, or functionalized substituents. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Uracil Derivatives

Compound Name Substituents (1- and 3-positions) Molecular Formula Molecular Weight (g/mol) Key References
This compound Isobutyl C₁₂H₂₁N₃O₂ 251.32
1,3-Diethyl-5,6-diaminouracil Ethyl C₈H₁₄N₄O₂ 198.23
1,3-Dimethyl-5,6-diaminouracil Methyl C₆H₁₀N₄O₂ 170.17
1-Benzyl-5,6-diaminouracil Benzyl C₁₁H₁₂N₄O₂ 242.25
3-Propargyl-5,6-diaminouracil Propargyl C₇H₈N₄O₂ 180.17

Key Observations :

  • Aromatic vs. Aliphatic : Benzyl substituents introduce steric bulk and π-π stacking capabilities, which may improve binding to aromatic enzyme pockets .
  • Functional Groups : Propargyl groups enable click chemistry applications, offering pathways for targeted drug design .

Key Observations :

  • Microwave Synthesis : Offers higher yields (e.g., 80% for dimethyl derivatives) and shorter reaction times compared to traditional methods .
  • Light-Dependent Isomerization : Critical for isolating cis/trans isomers in styryl-xanthine analogs .

Physical and Chemical Properties

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility LogP
1,3-Diethyl-5,6-diaminouracil 88–98 278.3 Moderate in polar solvents 0.38
1,3-Dimethyl-5,6-diaminouracil Not reported Not reported High in water -0.12
1-Benzyl-5,6-diaminouracil 212 Not reported Low in water 1.45

Key Observations :

  • LogP Trends : Isobutyl and benzyl derivatives are more lipophilic than methyl/ethyl analogs, influencing their pharmacokinetic profiles.
  • Melting Points : Aromatic substituents (e.g., benzyl) increase melting points due to enhanced crystallinity .

Key Observations :

  • Receptor Selectivity: Ethyl and propargyl derivatives show strong affinity for adenosine receptors, while methyl analogs target MAO-B .
  • Antiparasitic Activity : Styryl-xanthine analogs exhibit potent PDE-5 inhibition, relevant for tropical disease treatment .

Vorbereitungsmethoden

Route 1: Cyclocondensation of N,N′-Diisobutylurea with Cyanoacetic Acid

This classical approach, adapted from the synthesis of 1,3-dibutylxanthine intermediates, involves three key stages:

Formation of 6-Amino-1,3-diisobutyluracil

  • Alkylation : N,N′-Diisobutylurea is synthesized via reaction of isobutylamine with phosgene or its equivalents.

  • Condensation : The urea derivative is condensed with cyanoacetic acid in acetic anhydride, forming 6-amino-1,3-diisobutyluracil (38a analog).

    • Conditions : Reflux in acetic anhydride (2–4 h), followed by neutralization with aqueous NaOH.

    • Yield : ~60–70% (based on dibutyl analog data).

Nitrosation at Position 5

The 6-amino group is selectively nitrosated using sodium nitrite in acidic media:

  • Conditions : 6-Amino-1,3-diisobutyluracil is treated with NaNO₂ in HCl/ice bath (0–5°C, 1 h).

  • Outcome : 5-Nitroso-6-amino-1,3-diisobutyluracil (40a analog).

Catalytic Hydrogenation to Diaminouracil

The nitroso group is reduced to an amino group via hydrogenation:

  • Conditions : Pd/C (10% w/w) in methanol/water under H₂ (1 atm, 25°C, 12 h).

  • Yield : ~80–90% (based on patent data for uracil derivatives).

Route 2: Direct Functionalization of Preformed Uracil Derivatives

An alternative method, described for 1,3-diethyl analogs, bypasses urea intermediates:

  • Alkylation of Uracil : 1,3-Diisobutyluracil is synthesized via Mitsunobu reaction or alkylation with isobutyl halides.

  • Diamination : The 5,6-positions are aminated using hydroxylamine-O-sulfonic acid or via nitrosation/reduction.

    • Challenges : Lower regioselectivity compared to Route 1.

Critical Analysis of Reaction Conditions

Alkylation Efficiency

The steric bulk of isobutyl groups may hinder reaction kinetics. Comparative data for dibutyl analogs show:

  • Cyanoacetic Acid Condensation : 65% yield for dibutyl vs. 85% for dimethyl.

  • Cyclization : Base-mediated cyclization (NaOH/EtOH) achieves >90% conversion for less hindered alkyl groups.

Nitrosation and Reduction Optimization

  • Nitrosation pH : Controlled pH (1.5–2.0) prevents over-nitrosation.

  • Hydrogenation Catalysts : Pd/C outperforms Raney Ni in selectivity (99% purity vs. 85% for Ni).

Data Tables: Comparative Synthesis Parameters

Table 1. Synthesis of 5,6-Diaminouracils with Varied Alkyl Groups

Alkyl GroupIntermediate Yield (%)Nitrosation Time (h)Final Yield (%)Purity (%)
Methyl781.59298
Ethyl652.08895
Butyl601.08597
Isobutyl*~551.5~80~95

*Extrapolated from analogous reactions.

Challenges and Mitigation Strategies

Steric Hindrance

Isobutyl groups increase steric bulk, potentially slowing condensation and cyclization. Strategies include:

  • Elevated Temperatures : Prolonged reflux (6–8 h) in acetic anhydride.

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) to enhance acylation.

Byproduct Formation

  • 5-Nitroso Isomerization : Minimized by strict temperature control (<5°C).

  • Over-Reduction : Use of H₂ scavengers (e.g., cyclohexene) in hydrogenation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Diisobutyl-5,6-diaminouracil, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via the Traube synthesis, which involves condensation of dialkyl ureas/thioureas with ethyl cyanoacetate under controlled conditions . For 1,3-dialkyl derivatives (e.g., diisobutyl), key steps include optimizing reaction temperature, solvent choice (e.g., ethanol or water), and stoichiometric ratios of reagents. Evidence from glyoxal-mediated cyclocondensation (yields 18–80%) highlights the sensitivity of yields to reactant purity and reaction time . Microwave-assisted methods can improve efficiency by reducing reaction times and side products .

Table 1: Comparison of Synthesis Methods

MethodReactantsYield (%)Key ConditionsSource
Traube SynthesisDialkyl urea + ethyl cyanoacetate30–80Reflux in ethanol, 6–12h
Glyoxal Cyclization5,6-diaminouracil + glyoxal18–64Boiling aqueous solution
Microwave-AssistedPre-functionalized uracils~70150°C, 20 min

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and conformation of this compound derivatives?

  • Methodological Answer :

  • NMR : Key signals include the NH2_2 protons (δ 6.09 ppm, singlet) and isobutyl CH2_2 groups (δ 5.11–5.51 ppm). Aromatic protons in benzyl-substituted analogs appear at δ 7.14–7.52 ppm . Integration ratios help verify substituent stoichiometry.
  • X-ray Crystallography : Used to resolve conformational ambiguities (e.g., planarity of the uracil ring or steric effects from isobutyl groups). Crystallographic data for related diaminouracils show bond angles and torsional strains critical for reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data or reaction yields during synthesis of this compound analogs?

  • Methodological Answer :

  • Data Validation : Cross-check NMR assignments with computational simulations (e.g., DFT calculations for predicting chemical shifts) .
  • Yield Optimization : Low yields (e.g., 18% in glyoxal reactions ) may arise from side reactions (e.g., over-oxidation). Use TLC or HPLC to monitor intermediates and adjust reagent addition rates .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulating NMR, X-ray, and mass spectrometry data) to reconcile conflicting structural interpretations .

Q. How does the choice of alkyl groups (e.g., isobutyl vs. methyl/propyl) in 1,3-dialkyl-5,6-diaminouracils affect reactivity in cyclocondensation reactions?

  • Methodological Answer :

  • Steric Effects : Isobutyl groups introduce bulkier substituents, slowing cyclocondensation with dicarbonyl compounds (e.g., glyoxal) compared to methyl or propyl analogs. This is evident in reduced yields (e.g., 18% for benzyl derivatives vs. 80% for dimethyl analogs ).
  • Electronic Effects : Electron-donating alkyl groups stabilize intermediates, but steric hindrance dominates. Use kinetic studies (e.g., time-resolved IR spectroscopy) to quantify rate differences.

Q. What computational methods (e.g., DFT) are effective in predicting the electronic properties and regioselectivity of this compound derivatives?

  • Methodological Answer :

  • DFT Applications : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the 5,6-diamino motif acts as a nucleophile in cyclocondensation, with DFT-optimized geometries aligning with X-ray data .
  • Regioselectivity Modeling : Simulate transition states to explain preferential formation of 8-substituted xanthines over alternative isomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.